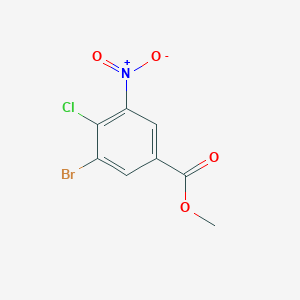

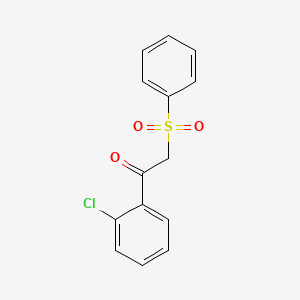

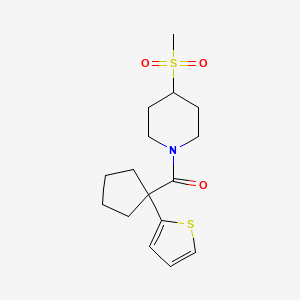

![molecular formula C16H11N3O2S B2889799 N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-63-7](/img/structure/B2889799.png)

N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized benzothiazole derivatives due to their biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve multiple steps. The exact reactions would depend on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the IR spectrum can provide information about the functional groups present .Scientific Research Applications

Antibacterial Agents

Compounds with the benzothiazole moiety, such as N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, have been synthesized and evaluated for their antibacterial properties. These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains. Specifically, derivatives of this compound have exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . The presence of the benzothiazole ring is crucial for the antibacterial activity, making these compounds potential candidates for further development as antibacterial agents.

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of new benzothiazole-based compounds for anti-tubercular applications. These compounds have demonstrated better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs. The synthesis of these derivatives involves various synthetic pathways, including diazo-coupling and molecular hybridization techniques, which could be applicable to N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide derivatives .

Anti-Inflammatory and Analgesic Activities

Benzothiazole derivatives have been investigated for their anti-inflammatory and analgesic activities. Some of these compounds have shown significant results in experimental models, suggesting that N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide could also be explored for its potential to treat inflammatory conditions and pain management .

Anticancer Properties

The benzothiazole nucleus is present in various synthetic and natural products with diverse biological activities, including anticancer properties. The structure of N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide suggests it could be a valuable scaffold for the development of new anticancer agents. Further research and cytotoxic evaluations against cancer cell lines would be necessary to explore this application .

Catalysis in Organic Reactions

Carboxamide derivatives have been used in the development of catalysts for organic reactions, such as the transfer hydrogenation of ketones. Studies on carboxamide carbonyl-ruthenium complexes provide insights into the structural and mechanistic aspects of these reactions. The N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide could potentially form similar complexes and contribute to catalysis in various organic transformations .

Pharmacokinetic Profile and Drug Development

The pharmacokinetic profile of benzothiazole derivatives is an important aspect of drug development. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations have shown favorable profiles for these compounds, indicating their potential as drug candidates. The specific compound could be subjected to similar evaluations to determine its suitability for further drug development processes .

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

For instance, in the context of anti-inflammatory properties, the key mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes .

Biochemical Pathways

In the case of anti-inflammatory activity, the suppression of cox enzymes leads to a decrease in the production of prostaglandins, which play a key role in inflammation .

Pharmacokinetics

A study involving similar n’-(1,3-benzothiazol-2-yl)-arylamide derivatives indicated a favorable pharmacokinetic profile .

Result of Action

For example, in the context of anti-inflammatory activity, these compounds can reduce inflammation by suppressing the production of prostaglandins .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c1-9-6-7-12-11(17-9)8-13(21-12)15(20)19-16-18-10-4-2-3-5-14(10)22-16/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQZAGAIYDYOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

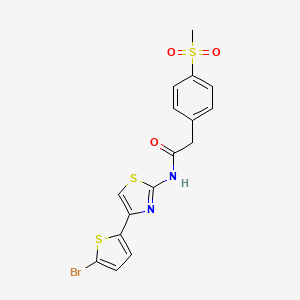

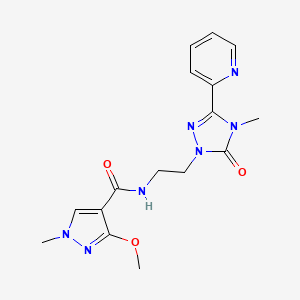

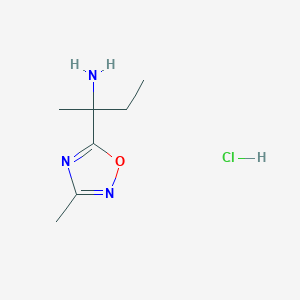

![1-[3-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2889723.png)

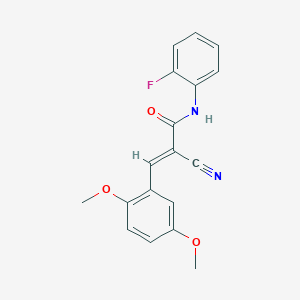

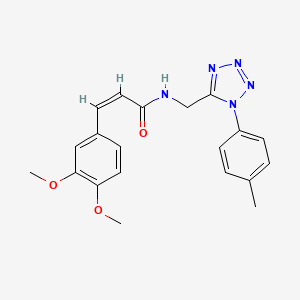

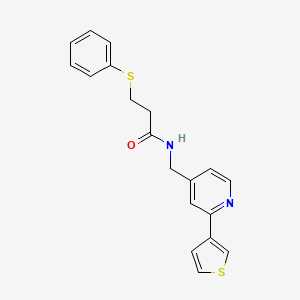

![{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2889726.png)

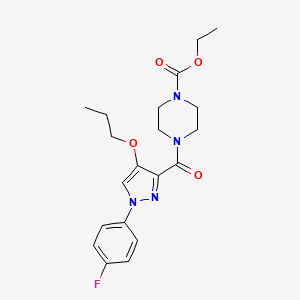

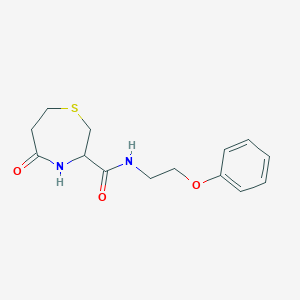

![3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2889729.png)